4-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as (2S,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride, is a chemical compound with the molecular formula C₆H₁₁NO₃·HCl and a molecular weight of approximately 181.617 g/mol. It is characterized by a piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .
4-Hydroxypiperidine-2-carboxylic acid hydrochloride exhibits various biological activities. It has been studied for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be involved in modulating neurotransmitter systems .
The synthesis of 4-hydroxypiperidine-2-carboxylic acid hydrochloride can be achieved through several methods:
The applications of 4-hydroxypiperidine-2-carboxylic acid hydrochloride include:
Interaction studies involving 4-hydroxypiperidine-2-carboxylic acid hydrochloride have focused on its binding affinity with various receptors and enzymes. Preliminary findings suggest that it may interact with neurotransmitter systems, potentially influencing synaptic transmission and neuronal health. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential .
Several compounds share structural similarities with 4-hydroxypiperidine-2-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 154307-84-3 | 0.95 |
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 | 0.93 |
Methyl 4-hydroxypiperidine-2-carboxylate | 144913-66-6 | 0.85 |
Piperidine-2-carboxylic acid hydrochloride | 15862-86-9 | 0.93 |
(S)-Piperidine-2-carboxylic acid hydrochloride | 2133-33-7 | 0.93 |
What distinguishes 4-hydroxypiperidine-2-carboxylic acid hydrochloride from these similar compounds is its specific stereochemistry at positions two and four on the piperidine ring, which may confer unique biological activities and reactivity patterns not found in other analogs.
The synthesis of enantiomerically pure (2R,4S)- and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives has been achieved through chiral pool strategies and catalytic asymmetric methods. A landmark approach utilizes d-glucoheptono-1,4-lactone as a starting material, leveraging its inherent stereochemical properties to guide the formation of the piperidine ring. Key steps include:
Alternative methods employ Rh-catalyzed hydroformylation to construct stereotriads, enabling precise control over the relative configuration of hydroxyl and carboxyl groups. For example, Rh(I) complexes with chiral ligands induce enantioselectivity in hydroformylation reactions, achieving enantiomeric ratios of 95:5 for target isomers.
Sodium borohydride (NaBH₄) plays a critical role in reducing ketone intermediates to secondary alcohols during piperidine ring closure. A patented method illustrates this process:
Comparative studies show that LiAlH₄ offers higher reactivity but lower selectivity, often leading to over-reduction byproducts. In contrast, NaBH₄ provides milder conditions ideal for heat-sensitive intermediates.
tert-Butoxycarbonyl (Boc) protection is widely used to safeguard amine groups during multi-step syntheses. A three-step protocol demonstrates its utility:
This method avoids racemization, making it preferable for synthesizing optically active pharmaceuticals like neuraminidase inhibitors.
Solvent selection critically influences yield and purity during crystallization:
Polar aprotic solvents like DMF and DMSO are avoided due to their high boiling points, which complicate solvent removal. Instead, methanol-water mixtures (3:1 v/v) enable rapid crystallization while minimizing residual solvents.
The piperidine core of 4-hydroxypixperidine-2-carboxylic acid hydrochloride introduces conformational constraints that enforce specific dihedral angles within peptide backbones. By replacing flexible glycine or proline residues with this cyclic amino acid derivative, researchers can stabilize α-helical and β-turn secondary structures critical for target engagement. For example, incorporation into arginine-rich cell-penetrating peptides (CPPs) enhances helical propensity, as demonstrated by improved plasmid DNA delivery efficiency compared to linear analogs [4].
The compound’s rigid piperidine ring reduces entropy loss upon folding by pre-organizing the peptide backbone into helical conformations. Nuclear magnetic resonance (NMR) studies of cyclic peptides containing this scaffold reveal:
Property | Linear Peptide | 4-Hydroxypiperidine-Modified Peptide |
---|---|---|
Helicity (CD signal) | 15% | 62% |
Tm (°C) | 42 | 78 |
Proteolytic half-life | 8 min | 240 min |
Table 1: Comparative stability of linear versus 4-hydroxypiperidine-modified helical peptides [4] [6].
The cyclic α,α-disubstituted architecture of 4-hydroxypiperidine-2-carboxylic acid hydrochloride shields peptide bonds from protease recognition. This resistance stems from:
In vitro assays with pancreatic elastase and pepsin show that peptides incorporating this scaffold retain >80% integrity after 24 hours, compared to <5% for linear controls [5]. X-ray crystallography of peptide-protease complexes reveals:
“The combination of cyclic constraints and strategic hydrogen bonding converts vulnerable peptide bonds into protease-resistant motifs without compromising target affinity.” [5]
The hydrochloride salt form of 4-hydroxypiperidine-2-carboxylic acid introduces pH-dependent solubility properties critical for targeting hydrophobic interfaces. At physiological pH (7.4), the compound exists as a zwitterion with:
In cyclic RGD peptidomimetics targeting integrin αVβ3, this scaffold improves aqueous solubility by 3-fold compared to non-polar analogs while maintaining nanomolar binding affinity [2]. Molecular dynamics simulations attribute this to:
Parameter | Hydrophobic Analog | 4-Hydroxypiperidine Analog |
---|---|---|
LogD (octanol/water) | 3.1 | 1.8 |
Aqueous solubility | 0.2 mg/mL | 5.1 mg/mL |
Membrane permeability | 1.7 ×10⁻⁶ cm/s | 8.9 ×10⁻⁶ cm/s |
Table 2: Solubility and permeability enhancements in modified peptidomimetics [2] [6].
The computational modeling of 4-hydroxypiperidine-2-carboxylic acid hydrochloride encompasses sophisticated molecular dynamics simulations, quantum mechanical analyses, and molecular docking studies to elucidate its bioactive conformations and potential therapeutic mechanisms. This comprehensive computational approach provides crucial insights into the structural dynamics, intermolecular interactions, and binding characteristics that govern its biological activity.
Molecular dynamics simulations represent the foundational computational approach for investigating the conformational behavior and dynamic properties of 4-hydroxypiperidine-2-carboxylic acid hydrochloride in aqueous environments [1] [2]. These simulations utilize state-of-the-art force fields specifically parameterized for heterocyclic systems, enabling accurate representation of the piperidine ring dynamics and substituent interactions [4].
The conformational landscape of 4-hydroxypiperidine-2-carboxylic acid hydrochloride is characterized by multiple energy minima corresponding to different ring puckering modes and side-chain orientations [5]. Molecular dynamics simulations employing the OPLS4 force field with explicit TIP3P water models have demonstrated that the compound predominantly adopts chair conformations, with occasional transitions to half-chair and boat conformations occurring on nanosecond timescales [6] . The chair conformation shows remarkable stability, with the hydroxyl group preferentially occupying the equatorial position to minimize steric interactions and maximize hydrogen bonding opportunities with surrounding water molecules [8] [5].
Extended molecular dynamics simulations spanning 100-200 nanoseconds reveal that the carboxylic acid moiety exhibits significant conformational flexibility, rotating around the C2-C bond to establish optimal hydrogen bonding networks with both intramolecular and intermolecular partners [9] [10]. The root mean square deviation analysis indicates structural stability within 1.5-3.2 Å throughout the simulation trajectory, confirming the robustness of the preferred conformational states [2] [11]. Root mean square fluctuation calculations identify the carboxylic acid group and the hydroxyl substituent as the most flexible regions, with fluctuations ranging from 0.8-2.5 Å, reflecting their involvement in dynamic hydrogen bonding interactions [12] [9].
Parameter | Typical Values | Reference Studies |
---|---|---|
Force Field | OPLS4, CHARMM36, AMBER99SB-ILDN | Piperidine conformational analysis [1] |
Solvent Model | TIP3P, TIP4P, SPC/E | Explicit water simulations [13] [2] |
Temperature (K) | 298.15, 310.15 | Physiological conditions [14] [9] |
Simulation Time (ns) | 20-200 | Extended sampling [1] [2] |
Ensemble | NPT, NVT | Pressure-temperature coupling [9] [10] |
The radius of gyration analysis demonstrates that 4-hydroxypiperidine-2-carboxylic acid hydrochloride maintains a compact molecular structure with values ranging from 4.2-6.8 Å, indicating minimal unfolding or extended conformations during the simulation period [15] [16]. Hydrogen bond occupancy analysis reveals that intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups persist for 65-95% of the simulation time, contributing significantly to conformational stability [17] [18] [16].
Pharmacophore-based molecular dynamics studies have identified key structural features that contribute to the bioactive conformation of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [1] [2]. The spatial arrangement of hydrogen bond donors and acceptors, along with the hydrophobic piperidine ring, creates a distinctive three-dimensional pharmacophore pattern that facilitates specific interactions with biological targets [14] [19]. These simulations have revealed that the bioactive conformation is characterized by a chair-form piperidine ring with the hydroxyl group in an equatorial position and the carboxylic acid extended to maximize electrostatic interactions [21].
Quantum mechanical calculations employing density functional theory methods provide detailed insights into the electronic structure and hydrogen bonding characteristics of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [22] [23] [24]. These calculations reveal the fundamental electronic properties that govern intermolecular interactions and influence biological activity.
Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to optimize the ground-state geometry and analyze vibrational frequencies of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [22] [25] [26]. The optimized structure confirms the preference for chair conformation with specific dihedral angles that minimize electronic repulsion and maximize orbital overlap in hydrogen bonding interactions [6] [10]. Vibrational frequency calculations provide spectroscopic signatures that validate the computational predictions against experimental infrared and Raman spectra [22] [23].
Natural bond orbital analysis reveals significant charge transfer interactions within the hydrogen bonding network of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [22] [17] [27]. The hydroxyl oxygen atom exhibits enhanced electron density due to hyperconjugative interactions with the adjacent carbon-hydrogen bonds, while the carboxylic acid group shows characteristic charge delocalization patterns [17] [18]. These electronic redistributions contribute to the strength and directionality of hydrogen bonds, with calculated interaction energies ranging from 3.5-5.8 kcal/mol for intramolecular hydrogen bonds [27] [18].
Method | Application | Hydrogen Bond Analysis Capability | Citation References |
---|---|---|---|
Density Functional Theory (DFT) | Ground state geometry optimization | Intermolecular interaction energies | [22] [23] [24] |
B3LYP/6-311++G(d,p) | Vibrational frequency calculations | Vibrational spectroscopy prediction | [22] [25] [26] |
Natural Bond Orbital (NBO) Analysis | Charge transfer analysis | Hyperconjugative interactions | [22] [17] [27] |
Atoms in Molecules (AIM) Theory | Bond critical point identification | Electron density topology | [18] [28] [16] |
Atoms in molecules theory analysis provides quantitative characterization of the hydrogen bonding networks through topological analysis of electron density [18] [28] [16]. Bond critical points identified between hydrogen bond donors and acceptors exhibit electron densities characteristic of moderate-strength hydrogen bonds, with typical O-H···O distances ranging from 2.5-2.7 Å [17] [16]. The Laplacian of electron density at these critical points indicates the predominantly electrostatic nature of these interactions, consistent with classical hydrogen bonding models [18] [28].
Time-dependent density functional theory calculations elucidate the electronic excitation properties and absorption characteristics of 4-hydroxypiperidine-2-carboxylic acid hydrochloride [23] [24] [25]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic reactivity and potential photochemical behavior of the compound [24] [26]. The energy gap between frontier molecular orbitals ranges from 5.8-6.5 eV, indicating relative electronic stability under physiological conditions [23] [25].
Advanced quantum mechanical approaches, including ab initio path integral molecular dynamics, have been employed to investigate nuclear quantum effects in hydrogen bonding systems related to piperidine derivatives [18] [16] [5]. These calculations reveal that quantum delocalization of hydrogen atoms can significantly influence the geometry and energetics of hydrogen bonds, particularly in systems where proton transfer pathways are accessible [18] [16]. The quantum mechanical treatment of nuclear motion provides more accurate descriptions of hydrogen bonding dynamics compared to classical molecular dynamics simulations [16] [5].
Molecular docking studies of 4-hydroxypiperidine-2-carboxylic acid hydrochloride with inflammatory mediator targets provide crucial insights into potential therapeutic mechanisms and binding affinities [29] [30] [31] [32]. These computational investigations employ sophisticated algorithms to predict binding modes and quantify intermolecular interactions with key inflammatory proteins.
Cyclooxygenase enzymes represent primary targets for anti-inflammatory drug development, and docking studies with both cyclooxygenase-1 and cyclooxygenase-2 have revealed significant binding potential for 4-hydroxypiperidine-2-carboxylic acid hydrochloride [31] [32] [28]. Molecular docking with cyclooxygenase-2 (PDB ID: 1CX2) demonstrates binding affinities ranging from -6.5 to -9.6 kcal/mol, indicating strong potential for enzyme inhibition [29] [30] [33]. The binding mode involves key interactions with active site residues including Arg513, Phe518, Trp387, and His386, which are critical for cyclooxygenase-2 selectivity [31] [32].
Target Protein | PDB ID | Binding Affinity Range (kcal/mol) | Key Interacting Residues | Study References |
---|---|---|---|---|
Cyclooxygenase-2 (COX-2) | 1CX2, 4OAR | -6.5 to -9.6 | Arg513, Phe518, Trp387, His386 | [29] [30] [31] [32] [33] |
15-Lipoxygenase (15-LOX) | 1LOX | -5.8 to -7.2 | His361, His366, His541 | [33] [34] |
5-Lipoxygenase (5-LOX) | 3O8Y | -6.0 to -8.1 | Trp147, His372, His550 | [32] [33] |
Main Protease (Mpro) | 6LU7 | -4.29 to -6.78 | His41, Cys145, Met165 | [11] [9] |
Lipoxygenase enzymes, including 5-lipoxygenase and 15-lipoxygenase, represent additional targets for dual cyclooxygenase-lipoxygenase inhibition strategies [32] [33] [34]. Docking studies with 15-lipoxygenase reveal binding affinities of -5.8 to -7.2 kcal/mol, with the compound forming hydrogen bonds with catalytic residues His361, His366, and His541 [33] [34]. The hydroxyl group of 4-hydroxypiperidine-2-carboxylic acid hydrochloride participates in critical hydrogen bonding interactions within the lipoxygenase active site, while the carboxylic acid moiety establishes electrostatic interactions with positively charged residues [33].
Nuclear factor κB represents a transcriptional target involved in inflammatory gene expression, and docking studies (PDB ID: 1VKX) indicate binding affinities ranging from -5.5 to -7.8 kcal/mol [15] [30]. The binding mode involves interactions with DNA-binding residues Lys218, Arg187, and Glu222, suggesting potential for transcriptional modulation [30]. The piperidine ring of the compound fits within a hydrophobic pocket adjacent to the DNA-binding domain, while the polar substituents interact with charged residues at the protein-DNA interface [15].
Cytokine targets, including tumor necrosis factor-α and interleukin-1β, have been investigated through molecular docking approaches to assess anti-inflammatory potential [30] [31] [35] [34]. Docking with tumor necrosis factor-α (PDB ID: 2AZ5) reveals binding affinities of -6.2 to -8.9 kcal/mol, with key interactions involving Tyr59, Leu57, and Val149 [31] [34]. These interactions occur at protein-protein interface regions critical for cytokine activity, suggesting potential for disrupting inflammatory signaling cascades [31].
Molecular dynamics simulations of docked complexes provide validation of binding stability and reveal dynamic aspects of protein-ligand interactions [11] [9]. Extended simulations spanning 10-100 nanoseconds demonstrate that 4-hydroxypiperidine-2-carboxylic acid hydrochloride maintains stable binding conformations with inflammatory targets, with root mean square deviation values typically below 2.5 Å [9]. Binding free energy calculations using molecular mechanics generalized born surface area approaches yield binding affinities consistent with initial docking predictions, with values ranging from -4.29 to -6.78 kcal/mol depending on the target protein [11] [9].
Conformational Parameter | Experimental/Calculated Values | Computational Method | Literature Source |
---|---|---|---|
Preferred Ring Conformation | Chair (predominant) | MD simulation/X-ray crystallography | [8] [6] [5] |
Hydrogen Bond Distance O-H···O (Å) | 2.5-2.7 | DFT B3LYP/6-311++G(d,p) | [17] [18] [16] |
Chair-Chair Interconversion Barrier (kcal/mol) | 10.5-12.8 | Potential energy surface scan | [13] [5] |
Hydrogen Bond Strength (kcal/mol) | 3.5-5.8 | AIM/NBO analysis | [17] [27] [18] |